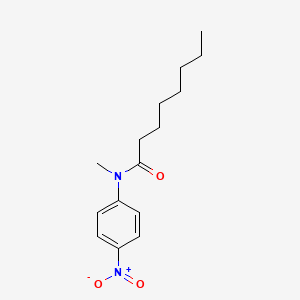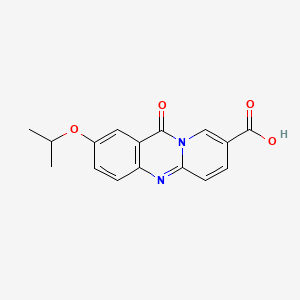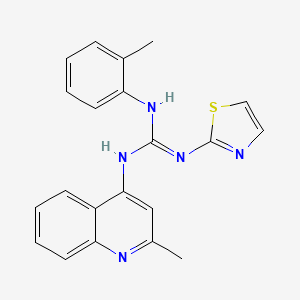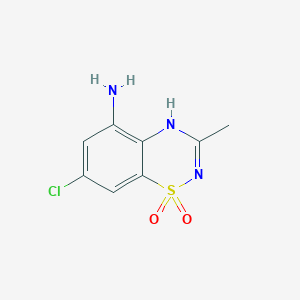
Nitric acid;1,1,3,3-tetramethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;1,1,3,3-tetramethylguanidine is an organic compound with the chemical formula HNC(N(CH₃)₂)₂. This compound is a colorless liquid known for its strong basic properties, as indicated by the high pKa of its conjugate acid . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
1,1,3,3-Tetramethylguanidine can be synthesized through several methods. One common method involves the S-methylation and amination of tetramethylthiourea . Another alternative method starts from cyanogen iodide . In industrial settings, the production of 1,1,3,3-tetramethylguanidine often involves these synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
1,1,3,3-Tetramethylguanidine undergoes various chemical reactions, primarily due to its strong basic nature. Some of the common reactions include:
Oxidation: It promotes the pentavalent bismuth oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It is employed in the preparation of alkyl nitriles from alkyl halides and 3′-alkylthymidines from 3′-nitrothymidines.
Catalysis: It serves as a base-catalyst in the production of polyurethane.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a strong, non-nucleophilic base for alkylations, often as a substitute for more expensive bases like 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene.
Medicine: Its strong basic properties make it useful in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a base-catalyst in the production of polyurethane and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3-tetramethylguanidine is primarily based on its strong basicity. It acts as a proton acceptor, facilitating various chemical reactions by deprotonating substrates. This property makes it an effective catalyst in many organic synthesis reactions, including oxidation and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5-diazabicyclo[4.3.0]non-5-ene. While all these compounds are strong bases, 1,1,3,3-tetramethylguanidine is unique due to its high water solubility, which allows it to be easily removed from mixtures in organic solvents . Other similar compounds include dimethylurea, noxytiolin, metformin, buformin, and allantoic acid .
Eigenschaften
CAS-Nummer |
69932-20-3 |
|---|---|
Molekularformel |
C5H14N4O3 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
nitric acid;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C5H13N3.HNO3/c1-7(2)5(6)8(3)4;2-1(3)4/h6H,1-4H3;(H,2,3,4) |
InChI-Schlüssel |
MDURUBGJMKSQBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N(C)C.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


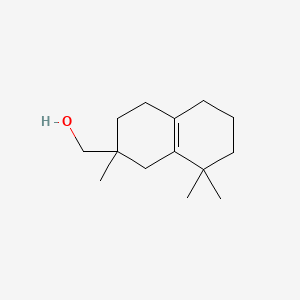
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
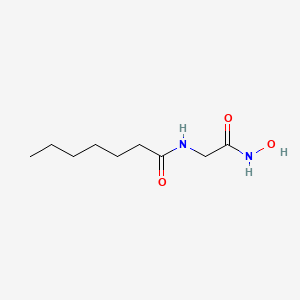

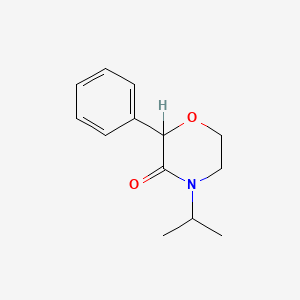
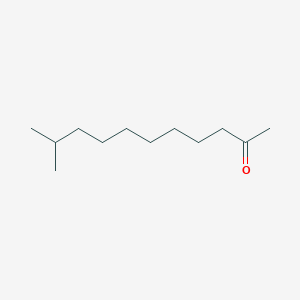

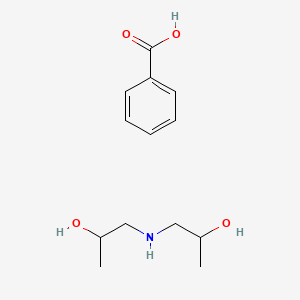
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
